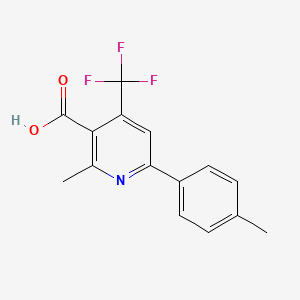

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid

Description

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid is a nicotinic acid derivative featuring a trifluoromethyl group at position 4, a methyl group at position 2, and a para-tolyl (p-tolyl) substituent at position 6 on the pyridine ring. This compound is structurally distinct due to its trifluoromethyl group, which enhances metabolic stability and lipophilicity, and the p-tolyl group, which may influence π-π interactions in biological systems.

Properties

Molecular Formula |

C15H12F3NO2 |

|---|---|

Molecular Weight |

295.26 g/mol |

IUPAC Name |

2-methyl-6-(4-methylphenyl)-4-(trifluoromethyl)pyridine-3-carboxylic acid |

InChI |

InChI=1S/C15H12F3NO2/c1-8-3-5-10(6-4-8)12-7-11(15(16,17)18)13(14(20)21)9(2)19-12/h3-7H,1-2H3,(H,20,21) |

InChI Key |

XJNBRVAFBWIVPA-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C(F)(F)F)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid typically involves multi-step organic reactions. One common approach is the Friedel-Crafts acylation reaction, where a trifluoromethyl group is introduced to the nicotinic acid core. This is followed by the introduction of the p-tolyl group through a coupling reaction. The final step involves the methylation of the nicotinic acid to obtain the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

Substitution: The trifluoromethyl and p-tolyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The p-tolyl group can interact with hydrophobic pockets in proteins, while the nicotinic acid core may bind to specific receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Nicotinic Acid Derivatives

The compound’s structural analogs differ in substituent positions, functional groups, and physicochemical properties. Below is a detailed comparison:

Table 1: Structural and Physicochemical Comparison

*Molecular weight inferred from ethyl ester (323.31 g/mol) minus ethyl group (29 g/mol).

Key Observations

Substituent Position Effects: The 2-methyl group in the target compound vs. 4-methyl in CAS 261635-74-9 alters steric hindrance and electronic effects. The 4-CF₃ group may enhance electron-withdrawing properties compared to 6-CF₃ analogs (e.g., CAS 261635-93-2) .

Synthetic Utility :

- Chlorinated analogs like 2-chloro-6-(trifluoromethyl)nicotinic acid (CAS 102243-12-9) serve as intermediates for nucleophilic substitution reactions, whereas the target compound’s ester derivative (CAS 200879-75-0) is a precursor for hydrolysis to the free acid .

Commercial Availability and Purity: Compounds like 2-methyl-6-(trifluoromethyl)nicotinic acid (CAS 261635-93-2) are commercially available in high purity (Tech.

Safety and Handling :

- Trifluoromethyl-substituted nicotinic acids (e.g., CAS 261635-74-9) carry warnings for acute toxicity (H302) and skin/eye irritation (H315/H319), likely due to the CF₃ group’s stability and persistence .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methyl-6-(p-tolyl)-4-(trifluoromethyl)nicotinic acid in laboratory settings?

- Methodological Answer : A multi-step synthesis is typically employed. First, nicotinic acid derivatives are functionalized via halogenation or trifluoromethylation. For example, a palladium-catalyzed coupling reaction (e.g., Suzuki-Miyaura) can introduce the p-tolyl group at position 6, followed by trifluoromethylation at position 4 using reagents like Togni’s reagent. Methylation at position 2 may involve alkylation with methyl iodide under basic conditions. Key parameters include inert atmospheres (to prevent oxidation), temperature control (e.g., 60–80°C for coupling reactions), and purification via column chromatography .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Techniques include:

- X-ray crystallography : Resolve 3D structure and confirm substituent positions (e.g., dihedral angles between the p-tolyl group and pyridine ring) .

- NMR spectroscopy : - and -NMR identify electronic environments; coupling constants reveal steric effects from the trifluoromethyl group .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns.

- DFT calculations : Predict electronic properties (e.g., HOMO/LUMO energies) and reactivity .

Q. What biological targets are associated with this compound, and what methodologies elucidate its mechanism?

- Methodological Answer : The compound’s trifluoromethyl group enhances lipophilicity, favoring interactions with hydrophobic enzyme pockets. In vitro assays (e.g., enzyme inhibition kinetics) and molecular docking studies (using AutoDock Vina) can identify targets like kinases or GPCRs. Competitive binding assays with fluorescent probes (e.g., FITC-labeled substrates) quantify affinity. For example, analogs of this compound inhibit nucleoside transporters, studied via radiolabeled adenosine uptake assays .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) affect the compound’s bioactivity?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs (e.g., replacing p-tolyl with halogenated aryl groups) and testing in bioassays. Key findings:

- Trifluoromethyl at position 4 : Critical for metabolic stability; removal reduces half-life in hepatic microsomes by ~60% .

- Methyl at position 2 : Steric hindrance improves selectivity for kinase targets (e.g., IC decreases from 1.2 µM to 0.4 µM compared to unmethylated analogs) .

- p-Tolyl vs. phenyl : p-Tolyl enhances binding affinity (ΔG = -2.3 kcal/mol) due to hydrophobic interactions, validated via isothermal titration calorimetry (ITC) .

Q. What strategies mitigate side reactions during functionalization of the pyridine ring?

- Methodological Answer :

- Regioselective trifluoromethylation : Use directing groups (e.g., boronic esters) to control CF placement. For example, Cu(I)-catalyzed trifluoromethylation at position 4 achieves >90% regioselectivity .

- Minimizing halogen scrambling : Low-temperature conditions (-20°C) and slow reagent addition reduce unwanted chloro-byproducts during methyl group introduction .

- Byproduct analysis : LC-MS monitors reaction progress; quenching with aqueous NaHSO removes excess electrophilic reagents .

Q. How can computational methods predict the compound’s metabolic stability?

- Methodological Answer :

- In silico metabolism prediction : Software like Schrödinger’s ADMET Predictor models CYP450-mediated oxidation sites. The trifluoromethyl group at position 4 reduces susceptibility to CYP3A4, as shown by lower metabolic clearance (1.2 mL/min/kg vs. 4.5 mL/min/kg for non-fluorinated analogs) .

- MD simulations : Analyze binding modes in cytochrome P450 enzymes to identify vulnerable positions for deuteration (e.g., replacing C-H with C-D at position 6) .

Contradictions and Data Gaps

- Synthetic Yield Discrepancies : Bench-scale reactions report 60–70% yields for trifluoromethylation , while industrial methods claim >85% via flow chemistry . This gap highlights scalability challenges due to heat transfer limitations.

- Biological Activity Variability : Some studies report IC values of 0.4 µM for kinase inhibition , whereas others note weaker activity (IC = 1.8 µM) due to assay conditions (e.g., ATP concentration differences) . Standardized protocols (e.g., fixed ATP at 1 mM) are recommended.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.